Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The exact synthesis process for “Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate” is not available in the literature I have access to.Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The exact molecular structure of “this compound” is not available in the literature I have access to.Scientific Research Applications
Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
The synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The structure of the newly synthesized compounds was confirmed using elemental analysis and spectroscopic data, highlighting their potential for further scientific research applications (Mohamed, 2021).
Insecticidal Assessment of Heterocycles Incorporating a Thiadiazole Moiety
Innovative heterocycles that incorporated a thiadiazole moiety were synthesized and assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. These compounds were characterized by various spectroscopic techniques, highlighting the diverse applications of such chemical structures in scientific research, particularly in developing new insecticidal agents (Fadda et al., 2017).
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks Inhibitor
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which showed significant anticancer effects, was achieved by replacing the acetamide group with an alkylurea moiety. This modification led to a series of derivatives with potent antiproliferative activities, suggesting their utility as PI3K inhibitors and anticancer agents with reduced toxicity, indicating the chemical's relevance in cancer research and therapy development (Wang et al., 2015).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Future Directions
The future directions in the field of triazole research involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The exact future directions for research on “Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate” are not available in the literature I have access to.
Properties
IUPAC Name |
ethyl 3-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c1-2-34-23(33)15-5-3-7-18(11-15)26-21(31)14-35-24-29-28-20-10-9-16(13-30(20)24)22(32)27-19-8-4-6-17(25)12-19/h3-13H,2,14H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZKWGBSSBYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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